molecular formula C17H14BrN3O B6346869 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 1226780-77-3

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6346869
CAS No.: 1226780-77-3
M. Wt: 356.2 g/mol
InChI Key: KPGHUPVGTOFCHO-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine and methoxy substituents on the phenyl rings attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 4-methoxyaniline.

    Formation of Pyrimidine Core: The pyrimidine core is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as a formamide derivative.

    Substitution Reactions: The bromine and methoxy groups are introduced through substitution reactions using appropriate reagents like bromine and methoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
  • 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
  • 4-(4-Methylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Uniqueness

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHUPVGTOFCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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